molecular formula C19H17N3O2 B6488501 N'-benzyl-N-(2-methylquinolin-4-yl)ethanediamide CAS No. 941999-21-9

N'-benzyl-N-(2-methylquinolin-4-yl)ethanediamide

Cat. No.: B6488501
CAS No.: 941999-21-9
M. Wt: 319.4 g/mol
InChI Key: CDYPTELGXKABAE-UHFFFAOYSA-N
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Description

N'-benzyl-N-(2-methylquinolin-4-yl)ethanediamide is a synthetic amide derivative featuring a benzyl group and a 2-methylquinolin-4-yl moiety attached to an ethanediamide backbone. The quinoline moiety is known for its role in antimalarial and anticancer agents, while the ethanediamide group may influence solubility and stability .

Properties

IUPAC Name

N-benzyl-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-11-17(15-9-5-6-10-16(15)21-13)22-19(24)18(23)20-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYPTELGXKABAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-benzyl-N-(2-methylquinolin-4-yl)ethanediamide typically involves the reaction of 2-methylquinolin-4-amine with benzyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N'-benzyl-N-(2-methylquinolin-4-yl)ethanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be achieved using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Generation of various substituted quinoline derivatives.

Scientific Research Applications

N'-benzyl-N-(2-methylquinolin-4-yl)ethanediamide has several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N'-benzyl-N-(2-methylquinolin-4-yl)ethanediamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Ethanediamide-Containing Pharmaceuticals

Benzathine benzylpenicillin, a dibenzylethylenediamine salt of penicillin, shares the ethanediamine backbone but differs in application and substituents. Key contrasts include:

  • Bioactivity: Benzathine benzylpenicillin acts as a long-acting antibiotic, while the quinoline-containing ethanediamide may target different pathways (e.g., kinase inhibition or DNA intercalation) .
  • Solubility and Stability: The penicillin salt’s low solubility extends its release profile, whereas the quinoline group in the target compound may reduce aqueous solubility but enhance binding to hydrophobic targets .

Comparative Data Table

The table below summarizes inferred properties based on structural analogs and synthesis pathways:

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) Synthesis Complexity
N'-benzyl-N-(2-methylquinolin-4-yl)ethanediamide ~335.4 (calculated) Amide, Quinoline, Benzyl Low (lipophilic) High (multi-step)
N’-benzyl-N-(2-hydroxyethyl)-sarcosine sulfamide ~312.4 (reported) Sulfamide, Hydroxyethyl Moderate Moderate (3-step)
Benzathine benzylpenicillin 909.07 Penicillin, Dibenzylethylenediamine Low (salt form) High (industrial)

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